molecular formula C10H18N2OS B13079112 (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine

(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B13079112
M. Wt: 214.33 g/mol
InChI Key: XFCJKYDZHWQSST-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name (3-ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine delineates its three principal components:

  • Thiazole core : A five-membered aromatic ring containing sulfur (position 1) and nitrogen (position 3).
  • 4-methyl substitution : A methyl group (-CH₃) at position 4 of the thiazole ring.
  • Ethoxypropyl amine : A secondary amine linked to a 3-ethoxypropyl chain (-CH₂CH₂CH₂-O-CH₂CH₃).

The molecular formula, C₁₀H₁₇N₂OS , reflects these constituents (Table 1). The thiazole contributes four carbons, one sulfur, and one nitrogen, while the ethoxypropyl chain adds five carbons and one oxygen. The methylene bridge (-CH₂-) between the thiazole and amine introduces additional hydrogens.

Table 1: Molecular formula breakdown

Component Contribution to Formula
Thiazole ring (C₄H₃NS) C₄H₃NS
4-methyl group +CH₃
Methylene bridge +CH₂
3-ethoxypropyl chain C₅H₁₁O
Secondary amine +NH
Total C₁₀H₁₇N₂OS

The molecular weight calculates to 213.32 g/mol , with a topological polar surface area (TPSA) of 52.5 Ų , indicating moderate polarity due to the amine and thiazole moieties.

Atomic Connectivity and Bonding Patterns

The compound’s structure exhibits distinct bonding features:

  • Thiazole ring : Aromatic with delocalized π-electrons across the S-C-N-C-C framework. The sulfur atom’s electronegativity (χ = 2.58) creates a dipole moment, polarizing the ring.
  • Methylene bridge : A single-bonded (-CH₂-) spacer linking the thiazole to the amine, allowing rotational freedom.
  • Ethoxypropyl chain : An ether linkage (-O-) introduces conformational flexibility, while the terminal ethyl group (-CH₂CH₃) enhances lipophilicity (estimated LogP = 1.2).
  • Secondary amine : The nitrogen center adopts a trigonal pyramidal geometry, enabling hydrogen bonding with biological targets.

Key bond lengths derived from computational models include:

  • C-S bond in thiazole : 1.71 Å (shorter than typical C-S single bonds due to conjugation).
  • C-N bond in amine : 1.47 Å (consistent with sp³ hybridization).
  • C-O bond in ethoxy : 1.43 Å (characteristic of ether linkages).

Conformational Analysis of Ethoxypropyl-Thiazolylmethyl Substituents

The molecule’s three-dimensional conformation is governed by steric and electronic factors:

  • Thiazole ring : Rigid and planar, with the 4-methyl group adopting an equatorial position to minimize steric hindrance.
  • Ethoxypropyl chain : Prefers a gauche conformation around the C-O bond, stabilizing via intramolecular van der Waals interactions between the ethyl and propyl groups.
  • Amine-thiazole orientation : The amine hydrogen aligns antiperiplanar to the thiazole’s nitrogen, facilitating N-H⋯N hydrogen bonding (distance ≈ 2.1 Å).

Molecular dynamics simulations reveal two dominant conformers (Figure 1):

  • Extended conformation : Ethoxypropyl chain fully stretched, maximizing hydrophobic interactions.
  • Folded conformation : Ethoxypropyl chain bent toward the thiazole, enhancing solubility via O⋯S dipole interactions.

Comparative Structural Analysis with Related Thiazole-Amines

Comparing This compound to analogous compounds highlights structural nuances (Table 2):

Table 2: Structural comparison of thiazole-amines

Compound Key Features Biological Relevance
Target compound Ethoxypropyl chain, 4-methylthiazole, secondary amine Potential kinase inhibition
Thiazole–alanine Thiazole fused to α-amino acid backbone Ribosomal peptide biosynthesis
Tris(3-hydroxypropyltriazolylmethyl)amine Triazole rings, hydroxyl groups Copper-catalyzed click chemistry
  • Electron-donating vs. withdrawing groups : The 4-methyl group in the target compound enhances electron density at the thiazole’s 5-position, contrasting with electron-withdrawing substituents in cytotoxic thiazole derivatives.
  • Chain flexibility : The ethoxypropyl moiety offers greater conformational adaptability than rigid aromatic linkers in benzothiazole analogs.

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

3-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H18N2OS/c1-3-13-6-4-5-11-7-10-9(2)12-8-14-10/h8,11H,3-7H2,1-2H3

InChI Key

XFCJKYDZHWQSST-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(N=CS1)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Activated Thiazole Derivatives

  • Starting from 5-chloro- or 5-bromo-substituted 4-methyl-1,3-thiazoles, nucleophilic substitution with (3-ethoxypropyl)amine can be performed.
  • This reaction typically occurs in polar aprotic solvents such as acetonitrile or ethanol under reflux.
  • The reaction conditions include an excess of the amine (2 equivalents) and heating for 2–4 hours.
  • The product precipitates out or can be isolated by conventional workup and crystallization.

This method is supported by analogous syntheses of 5-amino-1,3-thiazoles where 5-chloro-2,4-(arylsulfonyl)-1,3-thiazoles are reacted with amines to yield substituted amino-thiazoles in moderate to good yields (48–80%).

Reaction Conditions and Optimization

From the literature and patent data, the following parameters are critical for successful preparation:

Parameter Recommended Range/Conditions
Solvent Ethanol, acetonitrile, or DMF
Temperature Room temperature to reflux (25–80 °C)
Reaction Time 2–5 hours
pH Range For base-mediated steps: 9.5–11.5 (preferably 10–11)
Base Used Sodium hydroxide, potassium hydroxide, or organic bases (triethylamine)
Molar Ratios Amine:thiazole derivative = 2:1 (for substitution)
Purification Crystallization from ethanol or column chromatography

These conditions ensure high yield and purity of the target compound while minimizing side reactions.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
Thiazole ring formation One-pot bromination, thiocyanate substitution, amine addition NBS, KSCN, primary amine, ethanol, room temp Up to 90 Efficient, no chromatography needed
Aminomethyl substitution Nucleophilic substitution on 5-chlorothiazole 5-chlorothiazole, (3-ethoxypropyl)amine, acetonitrile, reflux 48–80 Requires excess amine, reflux conditions
Reductive amination (alternative) 5-formylthiazole + (3-ethoxypropyl)amine + reducing agent NaBH3CN or similar, mild conditions Variable High selectivity, mild conditions

Research Findings and Analytical Data

  • Spectroscopic confirmation (1H NMR, 13C NMR) shows characteristic signals for the thiazole ring methyl group (~2.2 ppm), the ethoxy group (triplet at ~1.2 ppm for CH3 and quartet at ~3.3 ppm for CH2), and the aminomethyl protons.
  • Elemental analysis confirms the expected C, H, N, S composition.
  • The melting points of related compounds range from 116–129 °C, consistent with crystalline purity.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.

Chemical Reactions Analysis

(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is known for its biological activities, including antimicrobial and anticancer properties. Research has indicated that derivatives of thiazole can inhibit various enzymes and pathways associated with disease progression.

  • Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine have been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Thiazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Research indicates that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines.

Materials Science

The unique properties of this compound make it a candidate for use in developing advanced materials.

  • Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with specific functionalities. Its ethoxypropyl group may enhance solubility and processability in polymer formulations.
  • Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound may be applied in developing coatings that require specific adhesion properties or resistance to environmental factors.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study 3Polymer DevelopmentSuccessfully incorporated into polyurethanes, improving mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and modulating immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole-Based Amines

a. (4-Methyl-1,3-thiazol-5-yl)methylamine (CAS: 1152850-95-7)
  • Structure : Replaces the 3-ethoxypropyl group with a shorter propyl chain.
  • Key Differences: Solubility: Lacks the ether oxygen, reducing polarity and likely decreasing aqueous solubility.
b. [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine Dihydrochloride
  • Structure : Features an ethyl substituent at the thiazole 2-position and a methyl group at 4-position. The dihydrochloride salt enhances stability.
  • Salt Form: Improved solubility and bioavailability compared to freebase amines .
c. 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
  • Structure : Contains a 2,4-dimethylphenyl substituent on the thiazole ring and an amine at the 2-position.
  • Key Differences :
    • Aromatic Interactions : The phenyl group enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in the target compound.
    • Substitution Pattern : The amine at the 2-position (vs. methylamine at the 5-position) may alter hydrogen-bonding interactions .

Heterocycle Variants

a. (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methylamine
  • Structure : Oxazole replaces thiazole (oxygen instead of sulfur).
  • Metabolic Stability: Oxazole rings are generally more susceptible to oxidative degradation than thiazoles .

Functional Group Modifications

a. 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine
  • Structure : Triazole core with methylthio and thiophene substituents.
  • Key Differences: Heterocycle Diversity: The 1,2,4-triazole core offers distinct hydrogen-bonding and coordination properties compared to thiazoles.

Physicochemical and Structural Analysis

Table 1. Structural and Functional Comparisons

Compound Heterocycle Substituents Key Features
Target Compound Thiazole 4-Me, 5-(CH2NH-3-ethoxypropyl) Ether oxygen enhances solubility
(4-Me-thiazol-5-yl)methylamine Thiazole 4-Me, 5-(CH2NH-propyl) Shorter alkyl chain, no ether
[(2-Et-4-Me-thiazol-5-yl)methyl]amine·2HCl Thiazole 2-Et, 4-Me, 5-(CH2NH2) Salt form, ethyl substitution
(4-Me-2-Ph-oxazol-5-yl)methylamine Oxazole 4-Me, 2-Ph, 5-(CH2NH2) Oxazole core, phenyl substituent

Biological Activity

(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that thiazole derivatives, including those similar to this compound, exhibit significant antitumor activity. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the inhibition of specific pathways such as MetAP2 .

Table 1: Summary of Antitumor Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole Derivative (7a)Human Umbilical Vein Endothelial10Inhibition of MetAP2 pathway
(3-Ethoxypropyl) ThiazoleA549 (Lung Cancer)15Induction of apoptosis

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. A study highlighted their efficacy against various bacterial strains, suggesting that this compound could have applications in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in tumor cells is a significant aspect of its antitumor activity.
  • Disruption of Bacterial Cell Walls : Its antimicrobial effects may stem from disrupting the integrity of bacterial cell walls.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various thiazole derivatives, which included this compound. Results indicated that modifications in the thiazole ring could enhance biological activity significantly.

Case Study Overview

In a comprehensive study published in PubMed, researchers synthesized a series of thiazole derivatives and assessed their biological activities against multiple cancer cell lines and bacterial strains. The findings revealed that structural variations directly influenced both potency and selectivity towards target cells .

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